Paromomycin sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Paromomycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces rimosus var. paromomycinus. It was discovered in the 1950s and has been used in medical practice since 1960 . Paromomycin is primarily used to treat a variety of parasitic infections, including amebiasis, giardiasis, leishmaniasis, and tapeworm infections . It is listed on the World Health Organization’s List of Essential Medicines due to its importance in treating these conditions .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Paromomycin wird durch Fermentation unter Verwendung des Bakteriums Streptomyces rimosus varparomomycinus hergestellt. Der Produktionsprozess beinhaltet die Feststoffgärung, die optimiert wurde, um die Ausbeute zu erhöhen und die Kosten zu senken . Der Fermentationsprozess umfasst typischerweise die Verwendung von agroindustriellen Nebenprodukten wie Maisspelzen, die mit Aminoglykosid-Produktionsmedien imprägniert sind . Die optimalen Bedingungen für die Fermentation umfassen einen pH-Wert von 8,5, eine Impfgröße von 5 % v/w und eine Temperatur von 30 °C .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Paromomycin sowohl mit Feststoff- als auch mit Submersen Flüssigfermentationsverfahren hergestellt . Die Feststoffgärung ist aufgrund ihrer Kosteneffizienz, des geringeren Energieverbrauchs und der reduzierten Abwasserabgabe bevorzugt . Der Prozess umfasst die Auswahl geeigneter Substrate, die Optimierung der Umgebungsbedingungen und die Verwendung der Response-Surface-Methodik, um die Ausbeute zu maximieren .

Analyse Chemischer Reaktionen

Paromomycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Paromomycin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen von Paromomycin sind weniger häufig, können aber unter Verwendung von Reduktionsmitteln wie Natriumborhydrid erzielt werden.

Substitution: Paromomycin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile. Diese Reaktionen können zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, spezifische Temperaturen und das Vorhandensein von Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Paromomycin sulfate is an aminoglycoside antibiotic primarily used to treat parasitic and bacterial infections, particularly within the intestines . It is characterized by its poor absorption into the bloodstream, which makes it effective for treating infections within the intestines but unsuitable for systemic infections .

Medical Applications

- Intestinal Amebiasis: this compound is indicated for treating acute and chronic intestinal amebiasis . However, it is ineffective against extraintestinal amebiasis .

- Hepatic Encephalopathy: It is also used as an adjunctive therapy in managing hepatic encephalopathy, a condition associated with liver disease and excess ammonia in the body. Paromomycin helps reduce ammonia levels by suppressing the growth of ammonia-producing bacteria in the intestines .

- Leishmaniasis: Paromomycin is used to treat leishmaniasis, a parasitic disease. It has shown effectiveness against cutaneous and visceral leishmaniasis . Intramuscular injections of paromomycin have been used, and a modified version, paromomycin-loaded albumin microspheres, has been developed to target macrophages for enhanced treatment .

- Other Parasitic Infections: Paromomycin is used to treat other parasitic infections, including giardiasis and tapeworm infections . It is also considered a first-line treatment for amebiasis or giardiasis during pregnancy .

Scientific Research Applications

- ** ২০১০ 항생제 Database:** Paromomycin acts by binding to 16S ribosomal RNA, leading to errors in ribosomal translation and inhibiting protein synthesis in nonresistant cells . It has demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus .

- Selection Marker in Plant Genetic Engineering: this compound is utilized in plant genetic engineering as a selection marker. For example, it has been used in selecting regenerated buds in apricot ( Prunus armeniaca) transformation experiments .

- Veterinary Parasitology: Paromomycin's effects against intestinal protozoa have been studied in veterinary medicine .

Dosage

The typical dosage for this compound is 25 to 35 mg/kg of body weight daily, administered in three doses with meals for five to ten days . For adults, a common dose for intestinal amebiasis is 4 g daily in divided doses at regular intervals for five to six days .

Adverse Effects

Common side effects of oral paromomycin include loss of appetite, vomiting, abdominal pain, and diarrhea . Injection site pain is a common adverse event with intramuscular administration . In some cases, elevated hepatic enzymes have led to discontinuation of treatment .

Clinical Trials and Studies

- A study evaluating the efficacy of paromomycin for symptomatic cryptosporidial enteritis in HIV-infected adults found no significant treatment response compared to placebo .

- Clinical trials have confirmed the effectiveness and safety of injectable paromomycin for treating visceral leishmaniasis .

- Studies have explored the use of short courses of paromomycin for visceral leishmaniasis, sometimes in combination with other antileishmanial agents .

Wirkmechanismus

Paromomycin exerts its effects by inhibiting protein synthesis in bacteria . It binds to the 16S ribosomal RNA within the 30S subunit of the bacterial ribosome . This binding interferes with the normal function of the ribosome, leading to the production of defective polypeptide chains and ultimately causing bacterial death . The molecular targets of paromomycin include the ribosomal RNA and associated proteins involved in protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Paromomycin ähnelt anderen Aminoglykosid-Antibiotika wie Neomycin, Streptomycin und Gentamicin . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Neomycin: Sowohl Paromomycin als auch Neomycin werden aus Arten gewonnen und haben ähnliche Wirkmechanismen.

Streptomycin: Streptomycin wird in erster Linie zur Behandlung von Tuberkulose eingesetzt, während Paromomycin für parasitäre Infektionen verwendet wird. Streptomycin hat ein breiteres Wirkungsspektrum gegen Mykobakterien.

Gentamicin: Gentamicin wird zur Behandlung schwerer bakterieller Infektionen eingesetzt, insbesondere solcher, die durch gramnegative Bakterien verursacht werden.

Biologische Aktivität

Paromomycin sulfate is an aminoglycoside antibiotic primarily used for its efficacy against various protozoal and bacterial infections. Its biological activity is largely attributed to its mechanism of action, pharmacokinetics, and clinical applications. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.

Paromomycin exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial ribosome. This binding occurs at the A site of the ribosome, leading to the production of defective polypeptide chains. Consequently, this disruption in protein synthesis results in bacterial cell death. The drug's activity is particularly notable against enteric bacteria and certain protozoa, including Entamoeba histolytica, which causes intestinal amebiasis .

Pharmacokinetics

- Absorption : Paromomycin is poorly absorbed when administered orally, with nearly 100% of the drug recoverable in feces .

- Distribution : The volume of distribution is limited due to its poor absorption, making it effective primarily in the gastrointestinal tract.

- Metabolism and Excretion : The drug is not significantly metabolized and is excreted unchanged in feces, which limits systemic exposure and potential side effects .

Clinical Applications

This compound is primarily indicated for:

- Intestinal Amebiasis : Effective in treating infections caused by E. histolytica.

- Leishmaniasis : Used as part of combination therapy for visceral leishmaniasis.

- Bacterial Infections : It has shown activity against various Gram-negative bacteria.

Case Studies

-

Treatment of Intestinal Amebiasis :

A study demonstrated that this compound was effective in reducing symptoms and eradicating E. histolytica in patients with intestinal amebiasis. Patients receiving paromomycin showed significant improvement compared to those on placebo, highlighting its therapeutic efficacy . -

Use in Leishmaniasis :

Clinical trials have indicated that paromomycin, when combined with other agents such as miltefosine, enhances treatment outcomes for visceral leishmaniasis, showcasing its role in polypharmacy approaches .

Research Findings

Recent studies have expanded on the structural modifications of paromomycin to enhance its antibacterial properties while reducing toxicity. For instance:

- 2’-N-Alkyl Derivatives : Modifications at the 2’ position have resulted in derivatives with improved selectivity for bacterial ribosomes over human mitochondrial ribosomes, thereby reducing ototoxicity associated with aminoglycosides .

- In Vitro Studies : Research has shown that paromomycin maintains activity against resistant strains of bacteria when modified appropriately, indicating potential for developing new therapeutic agents .

Comparative Efficacy Table

| Bacterial Strain | MIC (µg/mL) Paromomycin | MIC (µg/mL) Neomycin |

|---|---|---|

| Staphylococcus aureus | 0.5 | 0.25 |

| E. coli AG001 | 1 | 1 |

| Klebsiella pneumoniae | 0.25–0.5 | 0.5 |

| Acinetobacter baumannii | 1–2 | 1 |

This table illustrates the minimum inhibitory concentrations (MIC) for paromomycin compared to neomycin against various bacterial strains, demonstrating its competitive efficacy within the aminoglycoside class .

Eigenschaften

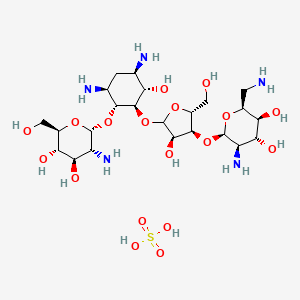

IUPAC Name |

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDOKAZOAKLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47N5O18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.